molecular formula C14H18O5S B1679630 Propargyl-PEG3-Tos

Propargyl-PEG3-Tos

货号: B1679630
分子量: 298.36 g/mol
InChI 键: XOLBARIQCXNLPS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Propargyl-PEG3-Tos (CAS: 1119249-30-7) is a polyethylene glycol (PEG)-based compound featuring a propargyl group, a triethylene glycol (PEG3) spacer, and a tosylate (Tos) group. The Tos group (p-toluenesulfonyl) acts as a reactive leaving group, enabling nucleophilic substitution reactions, while the propargyl group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This dual functionality makes it a versatile reagent in bioconjugation, drug delivery, and polymer synthesis. Its molecular weight is 298.35 g/mol, with a purity ≥95% .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(2-prop-2-ynoxyethoxy)ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5S/c1-3-8-17-9-10-18-11-12-19-20(15,16)14-6-4-13(2)5-7-14/h1,4-7H,8-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLBARIQCXNLPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Solvent Selection

Solvent polarity significantly impacts reaction kinetics. Comparative studies demonstrate that THF affords 15% higher yield than DCM due to better solubility of PEG intermediates. However, DCM is preferred for reactions requiring strict anhydrous conditions, as it forms an azeotrope with water, simplifying moisture removal.

Temperature Control

Elevated temperatures (>50°C) risk tosyl group decomposition, while temperatures <20°C prolong reaction times. Optimal yields (82–85%) are achieved at 30–35°C, balancing reaction rate and product stability.

Stoichiometric Adjustments

Deviation from the 1:1 molar ratio of PEG precursor to propargyl tosylate leads to incomplete conjugation or dimerization. Kinetic modeling indicates that a 5% excess of propargyl tosylate compensates for minor stoichiometric inaccuracies without increasing side products.

Case Studies and Comparative Analysis

Academic Laboratory Synthesis

A 2024 study compared small-scale synthesis protocols:

Parameter Method A (THF) Method B (DCM)
Yield 78% 65%
Purity (HPLC) 95% 92%
Reaction Time 18 hours 24 hours

Method A’s superior performance was attributed to THF’s ability to solvate both polar and nonpolar reactants.

Industrial Batch Process

A pharmaceutical manufacturer reported the following optimized conditions for kilogram-scale production:

  • Reactor volume : 500 L
  • Temperature : 32°C ± 1°C
  • Agitation rate : 200 rpm
  • Yield : 81% with 97% purity
    Notably, implementing in-line FTIR monitoring reduced purification costs by 22% through real-time reaction quenching.

Comparative Analysis of PEG-Based Tosylates

Compound PEG Units Yield (%) Solubility (mg/mL) Stability (months)
Propargyl-PEG2-Tos 2 68 120 4
This compound 3 82 95 6
Propargyl-PEG4-Tos 4 75 80 5

This compound strikes an optimal balance between yield and stability, making it the preferred choice for most applications.

Emerging Methodologies

Recent advances include enzymatic conjugation using lipase catalysts, which enable room-temperature reactions in aqueous media. Pilot studies demonstrate 70% yield with reduced environmental impact compared to traditional organic solvents. Additionally, flow chemistry setups incorporating microwave irradiation have achieved reaction times under 2 hours, though scalability remains challenging.

化学反应分析

    反应: 吐温-PEG2-O-炔丙基可以参与铜催化的叠氮化物-炔烃环加成 (CuAAc) 反应。

    常用试剂和条件: 这些反应通常需要含有叠氮化物的分子(例如,叠氮化物修饰的配体)和铜催化剂。

    主要产物: 主要产物是由吐温-PEG2-O-炔丙基与另一个分子(例如,PROTAC或药物)连接而成的偶联物。

  • 科学研究应用

    Bioconjugation

    Propargyl-PEG3-Tos is extensively used in bioconjugation strategies, allowing researchers to attach various biomolecules such as proteins, peptides, and small molecules. This capability enhances the specificity and efficacy of therapeutic agents while reducing toxicity. The stable triazole linkages formed via click chemistry improve the stability and bioavailability of the resulting conjugates .

    Drug Delivery Systems

    The hydrophilic nature of the PEG component enhances solubility and biocompatibility, which are crucial for in vivo applications. This compound is integral to developing advanced drug delivery systems, including PEGylated liposomes and nanoparticles. These systems can be tailored with targeting ligands through click chemistry to improve treatment specificity and therapeutic outcomes .

    Targeted Protein Degradation

    This compound plays a critical role in the design of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce targeted protein degradation. By linking ligands that bind to specific target proteins with those that recruit E3 ubiquitin ligases, PROTACs facilitate the selective removal of disease-causing proteins from cells. This innovative approach holds promise for treating various diseases, including cancer and neurodegenerative disorders .

    Data Table: Applications Overview

    Application AreaDescriptionKey Benefits
    BioconjugationAttaching biomolecules for targeted therapiesEnhanced specificity and reduced toxicity
    Drug Delivery SystemsDeveloping PEGylated liposomes and nanoparticlesImproved solubility and targeting
    Targeted Protein DegradationDesigning PROTACs for selective protein removalPotentially treats "undruggable" targets

    Case Study 1: Bioconjugation Efficiency

    In a study examining the efficiency of this compound in bioconjugation, researchers utilized mass spectrometry to analyze the stability of conjugates formed with various biomolecules. The results indicated that conjugates exhibited significantly enhanced stability compared to unconjugated counterparts, demonstrating the effectiveness of the propargyl moiety in facilitating stable linkages .

    Case Study 2: PROTAC Development

    A recent investigation into the design of STING-degrading PROTACs employed this compound as a linker to connect E3 ligase recruiters with target proteins. The study highlighted how incorporating this compound improved the cellular uptake and degradation efficiency of target proteins, showcasing its potential in precision medicine .

    作用机制

    • 吐温-PEG2-O-炔丙基的作用机制涉及连接E3泛素连接酶配体(用于蛋白降解)和靶蛋白配体。
    • 结合后,PROTAC招募泛素-蛋白酶体系统,导致靶蛋白的选择性降解。
  • 相似化合物的比较

    Comparison with Similar Compounds

    Propargyl-PEG3-Tos belongs to a family of PEGylated compounds with structural or functional similarities. Below is a detailed comparison with key analogs:

    2.1 Structural Analogs: Varying PEG Chain Lengths
    • Propargyl-PEG2-Tos (CAS: N/A)

      • Molecular Weight: 254.3 g/mol .
      • Shorter PEG chain (2 ethylene glycol units) reduces steric hindrance but offers less solubility and spacing between functional groups.
      • Applications: Suitable for reactions requiring compact spacing.
    • Propargyl-PEG4-Tos (CAS: 875770-32-4)

      • Molecular Weight: 342.41 g/mol .
      • Longer PEG4 chain enhances solubility and provides greater flexibility for conjugating bulky molecules.
      • Applications: Preferred in drug delivery systems where extended spacer length improves bioavailability .

    Key Insight : PEG chain length inversely correlates with reactivity (shorter chains react faster due to reduced steric effects) but directly correlates with solubility and biocompatibility .

    2.2 Functional Analogs: Tosylate vs. Other Reactive Groups
    • Azido-PEG3-S-PEG4-Propargyl (CAS: 2055041-24-0)

      • Functional Groups: Azide, propargyl, and sulfur bridge .
      • Molecular Weight: 449.6 g/mol .
      • Reactivity: Enables dual click chemistry (azide-alkyne and thiol-based reactions).
      • Applications: Crosslinking in hydrogel formation or multi-step bioconjugation .
    • Propargyl-PEG3-Azide (CAS: 932741-18-9)

      • Functional Groups: Propargyl and azide .
      • Molecular Weight: 213.2 g/mol .
      • Reactivity: Specialized for CuAAC click chemistry without a leaving group.
      • Applications: Labeling and tracking biomolecules in imaging studies .
    • Propargyl-PEG3-Ms (CAS: 943726-01-0)

      • Functional Groups: Propargyl and mesylate (Ms) .
      • Reactivity: Mesylate is a stronger leaving group than Tos, enabling faster nucleophilic substitutions under mild conditions.
      • Applications: Rapid conjugation in time-sensitive syntheses .

    Key Insight : Tosylate’s moderate reactivity balances stability and substitution efficiency, making this compound ideal for controlled modifications .

    2.3 Functional Analogs: Tosylate vs. Protective Groups
    • N-(Propargyl-PEG2)-PEG3-t-butyl ester (CAS: N/A)
      • Functional Groups: Propargyl and t-butyl ester .
      • Molecular Weight: 403.5 g/mol .
      • Reactivity: The t-butyl ester acts as a protective group for carboxylic acids, requiring acidic conditions for deprotection.
      • Applications: Stepwise synthesis where delayed activation is needed .

    Key Insight : Unlike Tos, protective groups like t-butyl ester require additional deprotection steps, limiting their utility in single-step reactions .

    Data Table: Comparative Analysis

    Compound Molecular Weight (g/mol) Functional Groups Reactivity/Applications Reference
    This compound 298.35 Propargyl, Tos Nucleophilic substitution, bioconjugation
    Propargyl-PEG2-Tos 254.30 Propargyl, Tos Compact spacing applications
    Propargyl-PEG4-Tos 342.41 Propargyl, Tos Drug delivery, extended spacing
    Azido-PEG3-S-PEG4-Propargyl 449.60 Azide, Propargyl, S Multi-step crosslinking
    Propargyl-PEG3-Azide 213.20 Propargyl, Azide Click chemistry labeling
    Propargyl-PEG3-Ms N/A Propargyl, Mesylate Rapid conjugation

    生物活性

    Propargyl-PEG3-Tos is a polyethylene glycol (PEG) derivative characterized by the presence of a tosyl group and a propargyl group. Its unique structure enhances its solubility in aqueous media and facilitates various chemical reactions, particularly through copper-catalyzed azide-alkyne click chemistry. This article explores the biological activity of this compound, focusing on its applications in drug development, particularly in the context of targeted protein degradation and bioconjugation.

    This compound has the following chemical properties:

    PropertyValue
    Molecular FormulaC14H18O5S
    Molecular Weight298.4 g/mol
    Functional GroupsPropargyl, Tosyl
    Purity98%
    CAS Number1119249-30-7
    Storage Conditions-20°C

    The PEG spacer significantly increases the compound's solubility, making it suitable for biological applications where aqueous solubility is crucial .

    The biological activity of this compound is primarily attributed to its ability to form stable triazole linkages through click chemistry. The tosyl group acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This property allows this compound to conjugate with azide-bearing biomolecules, which is essential in various therapeutic applications, including drug delivery systems and targeted therapy .

    Targeted Protein Degradation

    Recent studies have highlighted the potential of this compound in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce the degradation of specific proteins by recruiting them to E3 ligases. In this context, this compound serves as a linker connecting the ligand that binds to the target protein and the E3 ligase recruiter. The incorporation of PEG spacers enhances cell permeability and stability, making these compounds more effective in therapeutic settings .

    Case Study: STING Degradation
    A notable application involves the targeted degradation of Stimulator of Interferon Genes (STING), a protein implicated in autoimmune diseases. Researchers have synthesized STING inhibitors using this compound as a linker, demonstrating its efficacy in promoting STING degradation through PROTAC technology. This approach could potentially mitigate harmful inflammatory responses associated with STING activation .

    Bioconjugation

    This compound is also utilized in bioconjugation strategies for drug delivery and imaging applications. Its ability to form stable triazole bonds allows for the precise attachment of drugs or imaging agents to biomolecules, enhancing their pharmacokinetic profiles and therapeutic efficacy. The versatility of this compound makes it suitable for various applications in medicinal chemistry and biotechnology .

    Research Findings

    Several studies have investigated the biological activity and applications of this compound:

    • Inhibition Studies : Research has shown that compounds utilizing this compound can inhibit specific biological pathways by targeting key proteins involved in disease mechanisms.
    • Cellular Uptake : Studies indicate that PEGylated compounds exhibit improved cellular uptake compared to non-PEGylated counterparts, enhancing their potential as therapeutic agents.
    • Stability Assessments : The stability of triazole linkages formed with this compound has been evaluated under physiological conditions, confirming their robustness for use in vivo.

    常见问题

    Q. What are the standard synthetic protocols for Propargyl-PEG3-Tos, and how is purity validated?

    this compound is synthesized via nucleophilic substitution, where the tosyl group reacts with the terminal hydroxyl of a PEG3 chain, followed by propargylation. Key steps include:

    • Purification : Size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.
    • Purity Validation : NMR (e.g., 1^1H NMR for PEG chain integrity and tosyl group confirmation at δ 7.7–7.8 ppm) and HPLC (≥95% purity threshold).
    • Storage : Anhydrous conditions at -20°C to prevent hydrolysis of the tosyl group .

    Q. What are the primary applications of this compound in chemical biology?

    The compound serves as a heterobifunctional linker:

    • Click Chemistry : The propargyl group enables CuAAC reactions with azide-functionalized molecules (e.g., proteins, nucleic acids).
    • Bioconjugation : The tosyl group reacts with nucleophiles (e.g., thiols, amines) for site-specific modifications.
    • Solubility Enhancement : PEG3 improves aqueous solubility of hydrophobic payloads in drug delivery systems .

    Q. How do researchers characterize the stability of this compound under varying conditions?

    Stability assays include:

    • Hydrolytic Stability : Incubate in buffers (pH 4–9) and monitor tosyl group degradation via UV-Vis (λ = 224 nm).
    • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
    • Light Sensitivity : Store under UV/visible light and track changes using FTIR or NMR .

    Advanced Research Questions

    Q. How can conflicting data on this compound reactivity in CuAAC reactions be resolved?

    Contradictions in reaction yields or kinetics often stem from:

    • Catalyst Purity : Use freshly prepared Cu(I)Br with tris(benzyltriazolylmethyl)amine (TBTA) to suppress oxidation.
    • Oxygen Sensitivity : Conduct reactions under inert atmospheres (N2_2/Ar).
    • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. aqueous systems. Validate via kinetic studies (e.g., pseudo-first-order rate constants) .

    Q. What experimental design considerations are critical when using this compound in multi-step bioconjugations?

    • Orthogonality : Ensure sequential reactions (e.g., tosyl-thiol followed by CuAAC) do not interfere. Use protecting groups if needed.
    • Stoichiometry Optimization : Titrate molar ratios (e.g., 1:1.2 linker-to-target) to minimize byproducts.
    • Analytical Cross-Validation : Pair MALDI-TOF for mass confirmation with SDS-PAGE for conjugate integrity .

    Q. How can researchers address solubility limitations of this compound in complex reaction mixtures?

    Strategies include:

    • Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing biomolecules.
    • Temperature Modulation : Heat to 40–50°C during conjugation, then cool to stabilize products.
    • Surfactant Addition : Non-ionic surfactants (e.g., Tween-20) at 0.01% w/v to prevent aggregation .

    Q. What methodologies are recommended for quantifying residual tosyl groups post-conjugation?

    • Colorimetric Assays : React with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to detect free thiols, inversely correlating with tosyl consumption.
    • LC-MS/MS : Monitor tosyl-specific fragment ions (m/z 155.1 for SO3_3^-).
    • Fluorescence Quenching : Use dansyl-labeled nucleophiles to track reaction completion .

    Data Analysis & Reproducibility

    Q. How should researchers handle batch-to-batch variability in this compound synthesis?

    • Quality Control Metrics : Enforce strict thresholds for PEG polydispersity (Đ ≤ 1.05) and tosyl substitution efficiency (≥90%).
    • Standardized Protocols : Document reaction times, temperatures, and reagent sources.
    • Interlaboratory Validation : Share samples with collaborating labs to confirm reproducibility .

    Q. What statistical approaches are suitable for analyzing dose-response data in this compound-based drug delivery studies?

    • Nonlinear Regression : Fit data to Hill or logistic models to calculate EC50_{50}/IC50_{50}.
    • ANOVA with Post Hoc Tests : Compare multiple formulations (e.g., PEG3 vs. PEG4 analogs).
    • Bootstrap Resampling : Assess confidence intervals for small sample sizes .

    Ethical & Safety Considerations

    Q. What safety protocols are essential when handling this compound in vitro and in vivo?

    • Toxicity Screening : Pre-test conjugates in primary cell lines (e.g., HEK293) for cytotoxicity (IC50_{50} via MTT assays).
    • Waste Disposal : Neutralize tosyl groups with excess β-mercaptoethanol before disposal.
    • In Vivo Compliance : Follow institutional guidelines for animal studies (e.g., IACUC approval) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Propargyl-PEG3-Tos
    Reactant of Route 2
    Reactant of Route 2
    Propargyl-PEG3-Tos

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。